molecular formula C17H29F2NSn B1321967 3,5-Difluoro-2-tributylstannylpyridine CAS No. 765917-25-7

3,5-Difluoro-2-tributylstannylpyridine

Cat. No. B1321967
CAS RN: 765917-25-7
M. Wt: 404.1 g/mol
InChI Key: CFYNUOUCHUGXFE-UHFFFAOYSA-N
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Description

The compound of interest, 3,5-Difluoro-2-tributylstannylpyridine, is a poly-substituted pyridine derivative. Pyridines are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. The presence of fluorine and tributylstannyl groups in the compound suggests that it may have unique reactivity and physical properties, making it potentially useful in various chemical syntheses.

Synthesis Analysis

The synthesis of poly-substituted pyridines, such as 3,5-Difluoro-2-tributylstannylpyridine, can be achieved through methods that involve the cleavage of C-F bonds. A novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines has been described, which relies on breaking the C-F bond of an anionically activated fluoroalkyl group. This process yields a series of 2,6-disubstituted 4-amino pyridines under noble metal-free conditions, providing a supplementary method for pyridine synthesis .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, especially when substituted with various functional groups. For instance, the interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine leads to the formation of a n-σ* complex, which has been structurally characterized by X-ray diffraction. The resulting salt features a linear S–I+–S linker within the cationic moiety and forms dimers linked by hydrogen bonds. These dimers then assemble into layers, demonstrating the intricate molecular arrangements possible with substituted pyridines .

Chemical Reactions Analysis

Substituted pyridines can undergo a variety of chemical reactions, depending on their functional groups. For example, 3-(Trifluoroacetyl)chromones have been shown to participate in hetero-Diels–Alder reactions with cyclic enol ethers, leading to the synthesis of 3-aroyl-2-(trifluoromethyl)pyridines. These reactions occur with high stereoselectivity and good yields, and the resulting pyrans can be further transformed into functionalized pyridines . Similarly, 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile serves as a versatile intermediate for synthesizing trifluoromethylated N-heterocycles, demonstrating the reactivity of chloro- and trifluoroacetyl-substituted pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Difluoro-2-tributylstannylpyridine would be influenced by the presence of fluorine and tributylstannyl groups. Fluorine atoms are highly electronegative, which can affect the electron distribution within the molecule and thus its reactivity. The tributylstannyl group, being bulky and containing a metal atom, could impart steric effects and influence the compound's boiling point, solubility, and stability. While the specific properties of 3,5-Difluoro-2-tributylstannylpyridine are not detailed in the provided papers, the general trends observed in fluorinated compounds and organotin derivatives can provide some insight into its behavior.

Scientific Research Applications

Synthesis and Electropolymerization

A study by Krompiec et al. (2008) explored the synthesis and electropolymerization of pyridines, including derivatives similar to 3,5-Difluoro-2-tributylstannylpyridine. They developed a catalytic system for coupling thienylstannanes with dibromopyridine, leading to the creation of new electrochromic polymers. These polymers, obtained through electropolymerization, displayed electrochemical stability, suggesting potential applications in materials science (Krompiec et al., 2008).

‘LEGO’ System for Synthesis of Oligopyridines

Pabst and Sauer (1999) described a novel ‘LEGO’ system, using compounds related to 3,5-Difluoro-2-tributylstannylpyridine, to synthesize branched oligopyridines. This approach involved cycloadditions and cross-coupling reactions, indicating the utility of such compounds in creating complex pyridine structures (Pabst & Sauer, 1999).

Molecular Modeling and Experimental Studies

Cadena et al. (2006) conducted a combined experimental and molecular dynamics study on pyridinium-based ionic liquids, closely related to 3,5-Difluoro-2-tributylstannylpyridine. They explored the thermodynamic and transport properties of these compounds, providing insights into their potential applications in various chemical processes (Cadena et al., 2006).

Polyhalogenated Heterocyclic Compounds

Benmansour et al. (2000, 2001) investigated the reactions of polyhalogenated heterocyclic compounds, including derivatives of 3,5-Difluoro-2-tributylstannylpyridine. They synthesized various functionalized pyridine derivatives, highlighting the reactivity and potential applications of these compounds in organic synthesis (Benmansour et al., 2000), (Benmansour et al., 2001).

Synthesis of Triarylpyridine Derivatives

Maleki (2015) described the synthesis of 2,4,6-triarylpyridines, highlighting the importance of such compounds in various biological and pharmaceutical applications. This research provides an example of how derivatives of 3,5-Difluoro-2-tributylstannylpyridine can be used in the creation of compounds with significant biological activity (Maleki, 2015).

Safety and Hazards

The safety information for “3,5-Difluoro-2-tributylstannylpyridine” includes several hazard statements: H301, H302, H312, H315, H318, H319, H332, H335, H410 . The precautionary statements include P261, P262, P264, P270, P273, P280 . The signal word for this compound is "Danger" .

properties

IUPAC Name

tributyl-(3,5-difluoropyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2N.3C4H9.Sn/c6-4-1-5(7)3-8-2-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYNUOUCHUGXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=C(C=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29F2NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624162
Record name 3,5-Difluoro-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-tributylstannylpyridine

CAS RN

765917-25-7
Record name 3,5-Difluoro-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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